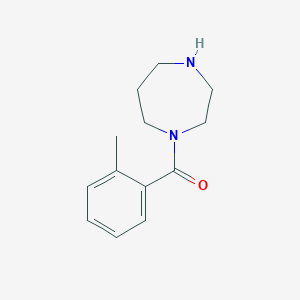

1,4-Diazepan-1-yl(2-methylphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-1-yl-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-5-2-3-6-12(11)13(16)15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPQIIGVRMDLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,4 Diazepan 1 Yl 2 Methylphenyl Methanone and Analogues

Established Synthetic Routes for the 1,4-Diazepane Core

The formation of the seven-membered 1,4-diazepane ring is a fundamental step in the synthesis of the target compound and its analogues. Various classical and modern synthetic strategies have been developed to achieve this, often focusing on efficiency and the introduction of molecular diversity.

Cyclization Reactions in 1,4-Diazepane Ring Formation

Cyclization reactions are paramount in the construction of the 1,4-diazepane framework. A common approach involves the reaction of 1,2-diamines with suitable dielectrophiles. For instance, a step- and atom-economical protocol has been described for the synthesis of 1,4-diazepanes from 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org This method often proceeds under solvent-free conditions and involves the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.org

Another versatile method utilizes N-propargylamines as building blocks. rsc.org These compounds can be transformed into the 1,4-diazepane core through various cyclization strategies, offering high atom economy and shorter synthetic routes. rsc.org The Huisgen 1,3-dipolar cycloaddition is a notable strategy that leverages the versatility of N-propargylamines for creating N-heterocycles containing the 1,4-diazepane moiety. researchgate.net

Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates represents a more specialized approach to generate substituted 1,4-benzodiazepines. mdpi.com This reaction proceeds through the formation of a π-propargylpalladium intermediate, which then undergoes nucleophilic attack and subsequent intramolecular cyclization. mdpi.com

| Cyclization Strategy | Starting Materials | Key Features | Reference |

| Aza-Nazarov/Aza-Michael | 1,2-diamines, alkyl 3-oxohex-5-enoates | Step- and atom-economical, solvent-free conditions | acs.org |

| From N-propargylamines | N-propargylamines | High atom economy, shorter synthetic routes | rsc.org |

| Huisgen 1,3-dipolar cycloaddition | N-propargylamines | Versatile for N-heterocycle synthesis | researchgate.net |

| Palladium-catalyzed cyclization | N-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonates | Forms substituted 1,4-benzodiazepines | mdpi.com |

Approaches to Constructing the 1,4-Diazepan-1-yl(2-methylphenyl)methanone Skeleton

The synthesis of the specific compound this compound involves the acylation of the 1,4-diazepane ring. This is typically achieved by reacting the free amine of the diazepane with 2-methylbenzoyl chloride or a related activated carboxylic acid derivative. The choice of reaction conditions, such as the solvent and base, is crucial to ensure high yields and purity.

Multi-Component Reactions for Divergent Analogue Synthesis

Multi-component reactions (MCRs) are powerful tools for rapidly generating libraries of structurally diverse compounds from simple starting materials in a single step. researchgate.net The Ugi four-component reaction (Ugi-4CR) has been successfully employed for the synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov In this approach, an amine, a carboxylic acid, an isocyanide, and a carbonyl compound react in a one-pot fashion to produce a complex product. nih.gov This strategy allows for the introduction of multiple points of diversity, facilitating the exploration of the chemical space around the 1,4-diazepane core.

Another example is the isocyanide-based multicomponent reaction of 1,3-diaminopropane (B46017) with carbonyl compounds, which provides an efficient route to 1,4-diazepine-2-amines. Furthermore, a catalytic multicomponent [5 + 2] cycloaddition reaction has been developed for the synthesis of biologically active 1,4-diazepine compounds. acs.org

| MCR Type | Key Reactants | Scaffold Generated | Reference |

| Ugi Four-Component Reaction | Amine, carboxylic acid, isocyanide, carbonyl compound | 1,4-Benzodiazepine | nih.gov |

| Isocyanide-based MCR | 1,3-Diaminopropane, carbonyl compounds, isocyanides | 1,4-Diazepine-2-amine | |

| [5 + 2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles | 1,4-Diazepine | acs.org |

Advanced Synthetic Strategies

To meet the growing demand for enantiomerically pure and sustainably produced pharmaceuticals, advanced synthetic strategies are continuously being developed. These include methods for controlling stereochemistry and adhering to the principles of green chemistry.

Enantioselective Synthesis of Chiral 1,4-Diazepane Derivatives

Many biologically active molecules are chiral, and their therapeutic effects are often associated with a specific enantiomer. Therefore, the development of enantioselective synthetic methods for 1,4-diazepane derivatives is of significant interest.

One notable strategy is the "memory of chirality," which has been applied to the synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds. nih.govvt.edu In this approach, the inherent chirality of the diazepine (B8756704) ring conformation is used to direct the stereochemical outcome of a reaction, even after the original chiral center is temporarily destroyed. nih.govvt.edu

Asymmetric reductive amination is another powerful technique for preparing chiral amines and has been applied to the synthesis of chiral 1,4-diazepanes. researchgate.net Chiral Brønsted acid catalysis has also been employed for the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines, a related seven-membered heterocyclic system. nih.gov

| Enantioselective Strategy | Key Principle | Application | Reference |

| Memory of Chirality | Transfer of chirality from a reactant to a dynamic intermediate | Synthesis of "quaternary" 1,4-benzodiazepin-2-ones | nih.govvt.edu |

| Asymmetric Reductive Amination | Use of chiral catalysts or reagents to control stereochemistry in C=N bond reduction | Preparation of chiral 1,4-diazepanes | researchgate.net |

| Chiral Brønsted Acid Catalysis | Enantioselective protonation to control reaction pathways | Synthesis of chiral 1,4-benzoxazepines | nih.gov |

Green Chemistry Principles in Diazepane Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of diazepane synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A facile, green approach for the synthesis of dibenz rsc.orgnih.gov-diazepine-1-ones has been reported using a three-component reaction in water with oxalic acid as a catalyst. researchgate.net The use of water as a solvent and a biodegradable catalyst aligns well with green chemistry principles.

Furthermore, graphite (B72142) oxide, derived from inexpensive and readily available graphite, has been used as a green heterogeneous carbocatalyst for the one-pot, three-component synthesis of spirodibenzo rsc.orgnih.govdiazepine derivatives in an aqueous ethanol (B145695) medium. rsc.orgrsc.org The catalyst is easily recoverable and reusable, adding to the sustainability of the process. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in the production of N-heterocycles. mdpi.com

Biocatalytic Pathways for Chiral Diazepanes

The synthesis of enantiomerically pure pharmaceuticals is a significant goal in medicinal chemistry, and biocatalysis has emerged as a powerful tool for creating chiral molecules. nih.govresearchgate.net For the synthesis of chiral 1,4-diazepanes, enzymatic methods offer high selectivity under mild reaction conditions. bohrium.com

A key biocatalytic strategy is the use of imine reductases (IREDs) for the asymmetric reductive amination of aminoketone precursors. acs.org This approach facilitates the intramolecular cyclization to form the chiral seven-membered diazepane ring with high enantioselectivity. Research has identified specific IREDs that produce either the (R)- or (S)-enantiomer of substituted 1,4-diazepanes. For example, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been successfully employed. acs.org The catalytic efficiency of these enzymes can be significantly enhanced through protein engineering techniques such as saturation mutagenesis. acs.org A double mutant of IR1 was shown to have a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.org

Another biocatalytic approach is enzymatic kinetic resolution, where an enzyme selectively modifies one enantiomer in a racemic mixture, allowing the separation of the unreacted, enantiopure substrate or the chiral product. nih.govwikipedia.org Lipases are commonly used for this purpose, catalyzing enantioselective acylation or hydrolysis reactions. mdpi.comyoutube.com While direct application to this compound is not widely documented, the principle can be applied to chiral precursors or analogues, providing a viable pathway to enantiomerically enriched diazepane structures. youtube.com

| Enzyme (Source) | Reaction Type | Substrate Type | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| IRED (Leishmania major) | Intramolecular Reductive Amination | Aminoketone | (R)-1,4-Diazepane | High (e.e. >99%) | acs.org |

| IRED (Micromonospora echinaurantiaca) | Intramolecular Reductive Amination | Aminoketone | (S)-1,4-Diazepane | High (e.e. 93% to >99%) | acs.org |

| Lipase (Candida rugosa) | Kinetic Resolution (Acylation) | Racemic Alcohols/Amines | Enantiopure Alcohol/Amine | Variable (E-value up to 67.5) | mdpi.com |

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by its distinct functional groups: the diazepane ring with two different nitrogen atoms, the amide-like methanone (B1245722) linkage, and the substituted phenyl ring.

The parent compound this compound is not inherently reactive towards direct nucleophilic substitution, as it lacks a suitable leaving group. However, its derivatives can participate in such reactions. For instance, if the 2-methylphenyl ring were substituted with a halogen, it could undergo nucleophilic aromatic substitution (SNAr), although this would require harsh conditions due to the presence of the deactivating benzoyl group.

More commonly, the diazepane moiety itself acts as the nucleophile. The secondary amine at the N4 position is nucleophilic and can participate in substitution reactions. For example, in related systems, the nitrogen atoms of a diazepine core can perform intramolecular nucleophilic attacks to form fused ring systems. mdpi.com In other cases, functionalized benzodiazepine (B76468) derivatives undergo ring-opening reactions when attacked by external nucleophiles like sodium azide (B81097) or potassium cyanide, demonstrating the susceptibility of strained heterocyclic systems to nucleophilic attack. mdpi.com

The 2-methylphenyl ring of the molecule is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the combined directing effects of the methyl group and the methanone group. libretexts.org

Methyl Group (-CH3) : This is an activating group that directs incoming electrophiles to the ortho and para positions (C3, C5, and C6) through an inductive electron-donating effect. libretexts.org

Methanone Group (-C(O)R) : This is a deactivating group that directs incoming electrophiles to the meta positions (C4 and C6) by withdrawing electron density from the ring via resonance. aiinmr.comyoutube.com

The substitution pattern is a result of the interplay between these two groups. The C6 position is sterically accessible and is favored by both directors (para to the activating methyl group and meta to the deactivating methanone group), making it a highly probable site for substitution. The C4 position is also a potential site, being meta to the deactivating group. The C3 and C5 positions are activated by the methyl group but are ortho and para to the deactivating group, respectively, making substitution at these sites less likely. Therefore, electrophilic reactions like nitration or halogenation are expected to yield primarily C6-substituted products, with C4-substituted isomers as potential minor products. researchgate.netcardiff.ac.uk

| Position on Phenyl Ring | Effect of Methyl Group (-CH3) | Effect of Methanone Group (-C(O)R) | Predicted Reactivity |

|---|---|---|---|

| C3 | Activating (ortho) | Deactivating (ortho) | Low |

| C4 | Weakly Deactivating (meta) | Directing (meta) | Moderate |

| C5 | Activating (para) | Deactivating (para) | Low |

| C6 | Activating (ortho) | Directing (meta) | High |

The methanone linkage in this compound is chemically an amide. The carbonyl group of an amide can be completely reduced to a methylene (B1212753) group (-CH2-) using a powerful reducing agent like lithium aluminum hydride (LiAlH4). libretexts.org This reaction is specific to amides and converts the starting compound into (2-methylbenzyl)-1,4-diazepane.

The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl, forming a tetrahedral intermediate. This is followed by the expulsion of an oxygen atom as an aluminate leaving group, which generates an intermediate iminium ion. This iminium ion is then rapidly reduced by another equivalent of LiAlH4 to furnish the final amine product. libretexts.org This transformation is a valuable method for modifying the core structure and removing the carbonyl functionality.

The two nitrogen atoms in the 1,4-diazepane ring exhibit different reactivities. The N1 atom is part of an amide linkage, and its lone pair of electrons is delocalized into the carbonyl group, rendering it largely non-nucleophilic. In contrast, the N4 atom is a secondary amine, making it basic and nucleophilic.

Consequently, functionalization occurs selectively at the N4 position. Common reactions include:

N-Alkylation : The N4 nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. nih.govnih.gov For instance, treatment with an alkyl halide (e.g., methyl iodide) in the presence of a base would yield the corresponding N-alkylated product. Highly reactive alkylating agents like methyl triflate have been shown to selectively alkylate amine nitrogens over amide nitrogens in similar heterocyclic systems. mdpi.com

N-Acylation : The N4 nitrogen readily reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivative. This reaction is typically performed in the presence of a base to neutralize the acid byproduct.

This selective reactivity allows for the straightforward derivatization of the diazepane ring at the N4 position, enabling the synthesis of a wide array of analogues.

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR), as well as the connectivity between them.

For 1,4-Diazepan-1-yl(2-methylphenyl)methanone, ¹H NMR would be expected to show a distinct set of signals. The protons on the 2-methylphenyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm), with their specific chemical shifts and splitting patterns dictated by their positions relative to the methyl and carbonyl groups. The methyl group protons would likely appear as a singlet at approximately δ 2.3-2.5 ppm. The protons of the 1,4-diazepane ring would exhibit more complex signals in the aliphatic region (typically δ 1.5-4.0 ppm), often as multiplets due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the methanone (B1245722) group would be expected to resonate significantly downfield (δ 165-175 ppm). The aromatic carbons would appear in the δ 120-140 ppm range, while the carbons of the diazepane ring and the methyl group would be found in the upfield aliphatic region.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive connectivity. COSY spectra would reveal proton-proton coupling networks, helping to trace the sequence of protons within the diazepane ring and the aromatic system. HSQC would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of both ¹H and ¹³C resonances.

Representative ¹H NMR Data for a Structurally Similar Compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) |

| 7.35 - 7.15 | m | 4H | Aromatic Protons |

| 3.80 - 3.60 | m | 4H | -N-CH₂- (Diazepane) |

| 2.90 - 2.70 | m | 4H | -N-CH₂- (Diazepane) |

| 2.40 | s | 3H | -CH₃ |

| 1.90 | p | 2H | -CH₂- (Diazepane) |

Representative ¹³C NMR Data for a Structurally Similar Compound

| Chemical Shift (δ) ppm | Assignment (Tentative) |

| 170.5 | C=O (Amide) |

| 138.0 | Aromatic C (Quaternary) |

| 135.5 | Aromatic C (Quaternary) |

| 130.8 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.0 | Aromatic CH |

| 125.2 | Aromatic CH |

| 50.1 | -N-CH₂- (Diazepane) |

| 48.5 | -N-CH₂- (Diazepane) |

| 45.3 | -N-CH₂- (Diazepane) |

| 43.8 | -N-CH₂- (Diazepane) |

| 29.0 | -CH₂- (Diazepane) |

| 19.5 | -CH₃ |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HR-MS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₁₃H₁₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed value to confirm the molecular formula.

Expected HR-MS Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈N₂O |

| Calculated Exact Mass [M+H]⁺ | 219.1497 |

| Observed Exact Mass [M+H]⁺ | Within 5 ppm of calculated value |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The technique is based on the principle that molecular bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.

For this compound, the IR spectrum would be expected to display a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹) and C-N stretching vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium-Strong | Aliphatic C-H Stretch |

| 1650 ± 20 | Strong | C=O Amide Stretch |

| 1600, 1475 | Medium-Weak | Aromatic C=C Stretch |

| 1250 ± 50 | Medium | C-N Stretch |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a synthesized compound and for isolating it from reaction mixtures and byproducts. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques for assessing the purity of a compound. A small amount of the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their affinity for the stationary and mobile phases. A detector at the end of the column monitors the eluting components, producing a chromatogram. The purity of the sample is determined by the percentage of the total peak area that is attributable to the main component. UPLC, which utilizes smaller stationary phase particles and higher pressures, offers significantly improved resolution and faster analysis times compared to traditional HPLC. A typical method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Illustrative HPLC/UPLC Method Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Expected Result | A single major peak with >95% purity |

Preparative Chromatography for Compound Isolation

For the purification of the target compound on a larger scale, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater quantities of material. Fractions of the eluent are collected as they exit the column, and those containing the pure compound are combined and the solvent evaporated to yield the isolated product. This method is crucial for obtaining highly pure material required for subsequent biological testing or further chemical transformations.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This technique provides unequivocal evidence of a compound's molecular conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding.

Table 1: Crystallographic Data for (1-Adamantyl)(2-methylphenyl)methanone (Note: This data is for a related compound and is presented for illustrative purposes.)

| Parameter | Value |

| Chemical Formula | C18H22O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.6988 (4) |

| b (Å) | 12.2971 (6) |

| c (Å) | 16.7670 (7) |

| β (°) | 92.244 (4) |

| Volume (ų) | 1380.14 (12) |

| Z | 4 |

| Temperature (K) | 120 |

Data sourced from Acta Cryst. (2010). E66, o3292. researchgate.net

Impurity Profiling and Characterization in Synthetic Preparations

Impurity profiling is a crucial process in the manufacturing of chemical compounds, particularly for pharmaceutical applications, to ensure the quality, safety, and efficacy of the final product. Regulatory guidelines necessitate the identification, characterization, and quantification of any impurity present. jocpr.com

In the synthesis of related benzodiazepine (B76468) structures like Diazepam, several process-related impurities can form due to side reactions. jocpr.com These impurities must be identified and synthesized in their pure form to be used as reference standards in analytical method development and validation. jocpr.com For instance, in the synthesis of Diazepam, impurities can arise from the starting materials or intermediates, such as 2-amino-5-chlorobenzophenone, or from subsequent reaction steps. jocpr.com

Common analytical techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC), which is used to separate the impurities from the main compound, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are used to elucidate the structures of the isolated impurities. jocpr.com

Table 2: Common Process-Related Impurities in the Synthesis of Diazepam (Note: This table illustrates the types of impurities that can arise in the synthesis of a related benzodiazepine and is for informational purposes.)

| Impurity Name | Typical Method of Formation |

| 7-chloro-5-phenyl-1H-benzo[e] jocpr.comresearchgate.netdiazepin-2(3H)-one | Condensation of glycine (B1666218) ethyl ester hydrochloride and 2-amino-5-chlorobenzophenone. jocpr.com |

| 7-chloro-2-methoxy-5-phenyl-2,3-dihydro-1H-benzo[e] jocpr.comresearchgate.netdiazepine (B8756704) | O-methylation of the corresponding diazepinone. jocpr.com |

The specific impurities associated with the synthesis of this compound would depend on the synthetic route employed. A thorough impurity profiling study would involve the systematic identification and characterization of any species other than the target compound.

Computational and Theoretical Investigations of 1,4 Diazepan 1 Yl 2 Methylphenyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 1,4-Diazepan-1-yl(2-methylphenyl)methanone, DFT calculations, often using a basis set such as B3LYP/6-31G, would be employed to optimize the molecular geometry and calculate various properties. ijasrm.com These properties would include bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy state.

Table 1: Hypothetical DFT-Calculated Properties (Note: This table is for illustrative purposes only and does not represent actual data for the specified compound.)

| Parameter | Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. ijasrm.com From these energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index.

Table 2: Hypothetical Reactivity Descriptors (Note: This table is for illustrative purposes only and does not represent actual data for the specified compound.)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap | ΔE = ELUMO - EHOMO | Value |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Value |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group. ijasrm.com

Conformational Analysis of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is flexible and can adopt several different conformations, such as chair, boat, and twist-boat forms. researchgate.net Conformational analysis is essential to identify the most stable (lowest energy) conformation, which is often the biologically active one. Computational methods can be used to calculate the potential energy of the molecule as a function of specific dihedral angles, revealing the energy barriers between different conformations. For similar N,N-disubstituted-1,4-diazepane compounds, studies have shown that unexpected twist-boat conformations can be the most stable due to intramolecular interactions.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are used to predict how a molecule might behave in a biological environment.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action. If a biological target for this compound were identified, docking studies could predict its binding mode and estimate its binding affinity. The process involves placing the ligand in the binding site of the receptor in various orientations and conformations and then scoring them based on how well they fit and the strength of their intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). ijasrm.com

Table 3: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes only and does not represent actual data for the specified compound.)

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| e.g., 5HT6 Receptor | Value | e.g., ASP106, SER193 |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. researchgate.net This technique can provide detailed insights into the conformational flexibility of a molecule and its interactions with its environment, such as a biological receptor or solvent. mdpi.commdpi.com

Conformational Sampling: For a molecule like this compound, which possesses rotatable bonds and a flexible seven-membered diazepane ring, MD simulations would be invaluable for exploring its conformational landscape. The diazepane ring can adopt various twist, boat, and chair conformations, and the orientation of the 2-methylphenyl group relative to the diazepane core is also variable. A comprehensive MD simulation would sample these different conformations, identifying the most energetically favorable (stable) shapes the molecule can adopt. mdpi.com This is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Enhanced sampling techniques, such as Replica-Exchange Molecular Dynamics (REMD) or Metadynamics, could be employed to overcome energy barriers and ensure a thorough exploration of all possible conformations in a computationally feasible timeframe. nih.govnih.gov The results of such simulations are typically analyzed to generate a conformational energy landscape, which maps the relative energies of different molecular shapes.

Interaction Analysis: If the biological target of this compound were known, MD simulations could be used to model their interaction. By placing the molecule in the binding site of a target protein, the simulation can track the dynamic stability of the complex. mdpi.com This analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, or π-π stacking, that stabilize the binding. Understanding these specific interactions at an atomic level is fundamental for explaining the molecule's mechanism of action and for designing more potent derivatives.

No specific research findings or data tables for molecular dynamics simulations of this compound are available in the current scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used in drug design to correlate a compound's structural properties with its biological activity. These methods are essential for optimizing lead compounds and designing new molecules with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): A QSAR study involves creating a mathematical model that relates the chemical structure of a series of compounds to their biological activity. To conduct a QSAR study for derivatives of this compound, a dataset of structurally similar molecules with their corresponding measured biological activities (e.g., binding affinity or inhibitory concentration) would be required.

Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that links these descriptors to the activity. A predictive QSAR model can then be used to estimate the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more promising compounds.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules if the receptor structure is unknown. For this compound and its analogues, a pharmacophore model would highlight the key spatial arrangement of its features—such as the carbonyl oxygen as a hydrogen bond acceptor, the aromatic ring as a hydrophobic feature, and the nitrogen atoms of the diazepane ring. This model serves as a 3D query for virtual screening of compound libraries to identify new, structurally diverse molecules that could have the same biological activity.

Currently, there are no published QSAR or pharmacophore modeling studies specifically involving this compound. The generation of data tables detailing QSAR model statistics or pharmacophore feature distances is therefore not possible.

Mechanistic Investigations of Molecular Interactions of 1,4 Diazepan 1 Yl 2 Methylphenyl Methanone Analogues

Receptor Binding Studies and Selectivity Profiling

There is no specific data available in the reviewed literature concerning the receptor binding affinity or selectivity profile of 1,4-Diazepan-1-yl(2-methylphenyl)methanone. While related 1,4-diazepan-containing molecules have been investigated as antagonists for receptors such as the 5-HT6 receptor, this information is not directly applicable to the title compound.

Ligand-Receptor Interaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters (such as association and dissociation rate constants, and changes in enthalpy and entropy upon binding) for the interaction of this compound with any specific receptor are not documented in the available scientific literature.

Characterization of Receptor Antagonism and Agonism (General Mechanisms)

Without specific receptor binding data, the characterization of this compound as a receptor antagonist or agonist remains undetermined. The general mechanisms of antagonism involve the blockage of a receptor, preventing its activation by an endogenous ligand, while agonism entails the activation of a receptor to elicit a biological response. However, the specific nature of the interaction for this compound is unknown.

Enzyme Inhibition and Modulation Mechanisms

No studies detailing the inhibitory or modulatory effects of this compound on specific enzymes have been found.

Enzymatic Assay Development and Kinetic Characterization

The development of specific enzymatic assays to characterize the kinetic parameters of interaction for this compound is not described in the current literature.

Identification of Allosteric or Orthosteric Binding Modes

The mode of binding, whether allosteric (at a site other than the primary binding site) or orthosteric (at the primary binding site), for this compound to any enzyme or receptor has not been identified.

Interrogation of Cellular Signaling Pathway Modulation

There is a lack of information regarding the effects of this compound on any cellular signaling pathways.

Biochemical Interaction Studies with Biomolecules

Currently, there is a notable absence of publicly available scientific literature detailing the specific biochemical interactions of this compound with biomolecules. Extensive searches of scholarly databases and chemical information repositories have not yielded specific studies on the binding profiles, enzymatic assays, or other direct molecular interaction analyses for this particular compound.

However, the broader class of compounds to which this compound belongs, namely benzodiazepine (B76468) analogues, has been the subject of extensive research. These studies have primarily focused on their interaction with the central nervous system, particularly the gamma-aminobutyric acid type A (GABA-A) receptors.

Benzodiazepines are known to act as positive allosteric modulators of the GABA-A receptor. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability. The binding of benzodiazepines occurs at a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself. This binding event is thought to induce a conformational change in the receptor, increasing the affinity of GABA for its binding site and the frequency of chloride channel opening, resulting in hyperpolarization of the neuron.

While it can be hypothesized that this compound may exhibit similar properties due to its structural similarity to other benzodiazepines, this remains speculative without direct experimental evidence. Future research, including radioligand binding assays and electrophysiological studies, would be necessary to elucidate the specific biomolecular targets and mechanisms of action of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substitutions on the 2-Methylphenyl Moiety on Activity

In related compound classes, such as benzodiazepines, substitutions on the aromatic ring are a key determinant of pharmacological activity. researchgate.net Generally, electron-withdrawing groups on the phenyl ring can influence the reduction rate of adjacent carbonyl groups, a principle that may have implications for the metabolic stability and activity of the title compound. nih.gov Conversely, electron-donating groups can enhance terminal alkylation at other positions, suggesting a complex interplay of electronic effects. wmich.edu

While specific data on substitutions to the 2-methylphenyl moiety of 1,4-Diazepan-1-yl(2-methylphenyl)methanone is limited, general principles of medicinal chemistry suggest that:

Electron-donating groups (e.g., -OCH3, -CH3) may enhance activity by increasing the electron density of the aromatic ring, potentially leading to stronger π-π stacking interactions with the receptor. However, they can also alter the molecule's metabolic profile.

Electron-withdrawing groups (e.g., -Cl, -CF3) can increase the potency and duration of action in some benzodiazepine (B76468) analogs. blogspot.com This is often attributed to favorable polar interactions with the receptor or altered pharmacokinetic properties. drugdesign.org The position of these substituents is also critical, with ortho substitutions often having a more pronounced effect on activity. researchgate.net

The following table summarizes the expected influence of hypothetical substitutions on the 2-methylphenyl ring based on general structure-activity relationship principles.

| Substituent | Position | Expected Effect on Activity | Rationale |

| Methoxy (-OCH3) | 4' | Potential increase | Electron-donating, may enhance π-π interactions. |

| Chloro (-Cl) | 4' | Potential increase | Electron-withdrawing, may form favorable polar contacts. |

| Trifluoromethyl (-CF3) | 4' | Potential increase or decrease | Strong electron-withdrawing group, can significantly alter electronic properties and binding mode. |

| Methyl (-CH3) | 4' | Potential increase | Electron-donating, can enhance hydrophobic interactions. |

Effects of Structural Modifications to the 1,4-Diazepane Ring on Biological and Chemical Activity

Structural modifications to the 1,4-diazepane ring are a critical avenue for optimizing the biological and chemical properties of this class of compounds. These modifications can influence the molecule's conformation, flexibility, and interactions with target proteins.

Research on related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists has shown that these molecules often adopt an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. nih.gov This preferred geometry is thought to mimic the bioactive conformation, highlighting the importance of the diazepine (B8756704) ring's conformational preferences.

Studies on other 1,4-diazepane derivatives have provided further insights:

N-substitution: In a series of 2-(4-substitutedbenzyl-1,4-diazepan-1-yl)acetamides, the nature of the benzyl (B1604629) substituent significantly impacted their inotropic activity. nih.govnih.govresearchgate.net This indicates that the N4 position of the diazepane ring is a key site for modification to modulate biological effects.

Ring fusion: Fusing additional rings to the 1,4-diazepine scaffold has been explored to create more rigid analogs. For example, the synthesis of novel annulated pyrrolo nih.govresearchgate.netbenzodiazepines has yielded compounds with potent anticonvulsant, sedative, and anxiolytic activities.

Substitution pattern: The placement of substituents on the diazepine ring itself can have a profound impact on activity. For instance, in one study, the presence of electron-donating groups at positions 5 and 7 of the diazepine ring increased antibacterial activity, while electron-withdrawing groups at the same positions enhanced anthelmintic activity. researchgate.net

The following table illustrates the effects of various structural modifications to the 1,4-diazepane ring in related bioactive compounds.

| Modification | Position | Effect on Activity | Compound Class |

| 4-methylbenzyl | N4 | Increased inotropic activity | 2-(4-substitutedbenzyl-1,4-diazepan-1-yl)acetamides |

| Fused triazole and thiadiazolone rings | - | Potent anticonvulsant and anxiolytic effects | Annulated pyrrolo nih.govresearchgate.netbenzodiazepines |

| Methyl/phenyl groups | 5 and 7 | Increased antibacterial activity | 1H-1,4-diazepines |

| Electron-withdrawing groups | 5 and 7 | Increased anthelmintic activity | 1H-1,4-diazepines |

Role of the Methanone (B1245722) Linkage in Ligand Recognition and Activity

The methanone (carbonyl) linkage in this compound is presumed to play a crucial role in ligand recognition and biological activity. While direct studies on this specific linkage in this compound are not available, its importance can be inferred from the general principles of medicinal chemistry and the study of related molecules.

The carbonyl group is a key pharmacophoric feature in many biologically active compounds. Its ability to act as a hydrogen bond acceptor is fundamental to its role in molecular recognition at receptor binding sites. drugdesign.org In the context of this compound, the oxygen atom of the methanone group can form a hydrogen bond with a corresponding donor group on the target receptor, thereby anchoring the ligand in the binding pocket and contributing to its affinity.

In the broader class of benzodiazepines, the carbonyl group at the 2-position is a common feature and is considered important for their interaction with the GABA-A receptor. researchgate.net While the title compound is not a benzodiazepine, the principle of the carbonyl group's involvement in receptor binding is likely transferable.

Stereochemical Implications for Molecular Interactions and Efficacy

The stereochemistry of this compound is a critical factor that can profoundly influence its molecular interactions and efficacy. Even in the absence of a chiral center, the non-planar nature of the seven-membered diazepine ring can lead to conformational chirality, where the molecule exists as a pair of interconverting enantiomers. researchgate.net This phenomenon is well-documented in the closely related 1,4-benzodiazepines. researchgate.netresearchgate.netvt.edu

The two conformational enantiomers of a diazepine ring can have different affinities for a chiral receptor, leading to stereoselective binding. It has been proposed for 1,4-benzodiazepines that the receptor recognizes a specific conformation. nih.gov This implies that one enantiomeric conformation may be significantly more active than the other.

Furthermore, the introduction of a chiral center into the 1,4-diazepane ring can have a significant impact on biological activity. The chiral resolution of bioactive compounds and the separate evaluation of their enantiomers often reveal that one enantiomer is significantly more potent or has a different pharmacological profile than the other. nih.govmdpi.com

The synthesis of chiral 1,4-diazepanes is an active area of research, with methods such as asymmetric reductive amination being employed to produce enantiomerically pure compounds. researchgate.net The biological evaluation of such chiral analogs of this compound would be essential to fully elucidate the stereochemical requirements for its activity.

Advanced Research Applications and Methodological Contributions in Chemical Biology

Development as Chemical Probes for Target Validation

There is currently no available research detailing the development or application of 1,4-Diazepan-1-yl(2-methylphenyl)methanone as a chemical probe for target validation. The utility of a compound as a chemical probe relies on its ability to selectively interact with a specific biological target, thereby enabling the study of that target's function. This requires extensive biological screening and characterization, which has not been published for this specific molecule.

Scaffold Exploration for Lead Generation in Chemical Synthesis

While the broader 1,4-diazepane structure is utilized as a scaffold in drug discovery, there is no specific information regarding the exploration of this compound for lead generation. Lead generation involves identifying and optimizing compounds that show promising activity against a therapeutic target. The specific substitution pattern of this compound has not been highlighted in available literature as a key feature for generating new lead compounds.

Contributions to the Synthetic Methodologies of Heterocyclic Chemistry

No publications were found that describe unique or significant contributions of the synthesis of this compound to the broader field of synthetic methodologies for heterocyclic chemistry. The synthesis of such acylated diazepanes would likely follow established amidation procedures, but no novel methods or significant improvements to existing protocols have been reported in the context of this specific compound.

Integration in High-Throughput Screening Libraries for Biological Discovery

Information regarding the inclusion of this compound in high-throughput screening (HTS) libraries is not publicly available. HTS libraries are vast collections of compounds that are rapidly screened for biological activity. While it is possible this compound exists in commercial or private libraries, there are no published reports of its inclusion or any resulting biological discoveries.

Future Directions and Emerging Research Avenues for 1,4 Diazepan 1 Yl 2 Methylphenyl Methanone Research

Exploration of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic routes is a cornerstone of advancing the study of any promising chemical entity. For 1,4-Diazepan-1-yl(2-methylphenyl)methanone, future research will likely focus on methodologies that offer improved yields, reduced reaction times, and greater cost-effectiveness. The 1,4-benzodiazepine (B1214927) (BDZ) scaffold, a related structure, is often synthesized through multicomponent reactions (MCRs) which can accelerate the creation of diverse molecular libraries. nih.gov Exploring similar one-pot MCR strategies for 1,4-diazepane derivatives could be a fruitful area of investigation. nih.gov Furthermore, techniques such as asymmetric reductive amination have been highlighted as important for preparing chiral 1,4-diazepanes, which could be crucial for developing enantiomerically pure versions of the target compound with potentially improved pharmacological profiles. researchgate.net

Advanced Computational Design and Predictive Modeling for Analogue Development

Computational chemistry offers powerful tools for the rational design of new molecules with enhanced properties. Future research on this compound will undoubtedly leverage these technologies to predict the biological activities and pharmacokinetic properties of novel analogues. By employing techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can virtually screen libraries of related compounds to identify those with the highest potential for desired therapeutic effects. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. The biological activity of benzodiazepine (B76468) scaffolds, for instance, is highly dependent on the conformation of the 1,4-diazepine ring and its substituents, making computational studies essential for predicting these structural nuances. nih.gov

Identification of Unexplored Biological Targets and Pathways

A critical aspect of future research will be to elucidate the full spectrum of biological targets and pathways modulated by this compound. While the broader class of benzodiazepines is well-known for its interaction with GABA-A receptors, the specific targets of this particular compound are yet to be determined. nih.gov High-throughput screening assays against a wide range of receptors, enzymes, and ion channels could reveal novel mechanisms of action. For example, some benzodiazepine derivatives have shown activity as HIV Tat antagonists and ras farnesyltransferase inhibitors in cancer cells. vt.edu Investigating similar non-traditional targets for this compound could uncover unexpected therapeutic applications.

Synergistic Research with Other Therapeutic Modalities

Exploring the potential for this compound to work in concert with other therapeutic agents is another promising research frontier. Combination therapies are increasingly becoming a standard of care for complex diseases, often leading to enhanced efficacy and reduced side effects. Future studies could investigate whether this compound can potentiate the effects of existing drugs, such as antidepressants, anticonvulsants, or anxiolytics. For instance, a series of N-(4,5-dihydro-1-methyl- nih.govnih.govstackexchange.comtriazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl- nih.govnih.govdiazepan-1-yl)acetamides were synthesized and evaluated for positive inotropic activity, with some derivatives showing favorable activity compared to the standard drug, milrinone. nih.gov This suggests that 1,4-diazepane derivatives could have applications in combination with existing cardiovascular medications. Such synergistic research could lead to the development of more effective and multifaceted treatment regimens.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1,4-Diazepan-1-yl(2-methylphenyl)methanone?

Methodological Answer: The compound can be synthesized via carboxylic acid activation followed by coupling with diazepane derivatives. For example:

- Step 1: Activate the carboxylic acid precursor (e.g., 2-methylbenzoic acid) using oxalyl chloride and DMF to form an acyl chloride intermediate .

- Step 2: React the intermediate with 1,4-diazepane under basic conditions (e.g., ammonia in ethanol) to yield the final product .

- Alternative: Utilize triazole coordination chemistry to stabilize intermediates, as demonstrated in related diazepane derivatives .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the diazepane ring conformation and substituent positions. For example, the methylphenyl group’s aromatic protons appear as distinct multiplet signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 220.31 g/mol) .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing hydrogen-bonding networks .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer:

- Histamine H3 Receptor Antagonism: Radioligand binding assays (e.g., using -labeled analogs) can quantify receptor affinity. Structural analogs like JNJ-39220675 show high binding affinity due to the diazepane core .

- Orexin Receptor Modulation: Functional assays (e.g., calcium flux in HEK293 cells) are used to evaluate antagonism, as seen in structurally related compounds like MK-4305 .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Comparative Binding Assays: Perform parallel assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in H3 receptor affinity may arise from differences in radioligand purity or receptor isoform expression .

- Structural-Activity Relationship (SAR) Analysis: Synthesize and test analogs (e.g., substituting the 2-methylphenyl group with fluorophenyl) to identify critical pharmacophores .

Q. What strategies optimize the synthetic yield of this compound?

Methodological Answer:

- Reaction Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with acetonitrile to reduce side reactions during acyl chloride formation .

- Catalytic Enhancements: Introduce Lewis acids (e.g., MgCl) to accelerate coupling reactions, as demonstrated in related diazepane syntheses .

- Purification Techniques: Use preparative HPLC with a C18 column to isolate the product from diazepane dimerization byproducts .

Q. How can crystallographic data elucidate hydrogen-bonding interactions in this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.